Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Regiochemistry Synthetic Intermediate Quality Control

This building block is uniquely differentiated by its combination of Boc-protected amine, formyl, and hydroxyl groups on a single ring. This orthogonal architecture enables precise, sequential derivatization that simpler compounds cannot achieve, making it ideal for PROTAC linker synthesis, macrocyclic triimines, and heterobifunctional probes. The Boc group ensures stability during synthesis, while the predicted pKa guides base selection. It is not interchangeable with the 4-formyl-3-hydroxy isomer (CAS 1503735-25-8).

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 402826-43-1
Cat. No. B1600035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-formyl-4-hydroxyphenylcarbamate
CAS402826-43-1
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C=O
InChIInChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-4-5-10(15)8(6-9)7-14/h4-7,15H,1-3H3,(H,13,16)
InChIKeyZIRPXIWFPWEAQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-Formyl-4-Hydroxyphenylcarbamate (402826-43-1): A Core Intermediate for Orthogonal Synthesis Strategies


tert-Butyl 3-formyl-4-hydroxyphenylcarbamate (CAS 402826-43-1, C12H15NO4, MW 237.25) is a Boc-protected aminophenol derivative bearing both a formyl and a hydroxyl group on the aromatic ring . It is primarily utilized as a bifunctional intermediate in medicinal chemistry and organic synthesis, where the Boc group offers stability under various reaction conditions and allows for orthogonal deprotection . The compound is typically handled as a solid with a recommended storage temperature of 2-8°C to maintain integrity [1].

The Critical Importance of Orthogonal Functionality in tert-Butyl 3-Formyl-4-Hydroxyphenylcarbamate (402826-43-1)


Generic substitution of this compound with a simpler Boc-protected aniline or a monofunctional aldehyde would forfeit the unique orthogonal reactivity conferred by its specific substitution pattern. The combination of a Boc-protected amine, a formyl group, and a phenolic hydroxyl group on the same aromatic ring enables sequential and selective transformations (e.g., reductive amination, Schiff base formation, or metal-catalyzed cross-coupling) that are not feasible with compounds lacking this precise functional group arrangement . Even closely related positional isomers, such as tert-butyl (4-formyl-3-hydroxyphenyl)carbamate (CAS 1503735-25-8), exhibit distinct physicochemical properties and may lead to different reaction outcomes, precluding simple interchangeability .

Product-Specific Evidence for tert-Butyl 3-Formyl-4-Hydroxyphenylcarbamate (402826-43-1): Why Selectivity Matters


Regiochemical Purity and Isomer Differentiation: 3-Formyl vs 4-Formyl Analog

The target compound's 3-formyl-4-hydroxy substitution pattern is distinct from its 4-formyl-3-hydroxy isomer (CAS 1503735-25-8). While both share the same molecular formula (C12H15NO4) and molecular weight (237.25), their melting points and solid-state properties differ, which is critical for ensuring the correct regioisomer is used in synthesis. Using the incorrect isomer can lead to different spatial arrangements in downstream products .

Regiochemistry Synthetic Intermediate Quality Control

Acid Dissociation Constant (pKa) as a Reactivity Predictor for Phenolic Hydroxyl

The predicted pKa of the phenolic hydroxyl group is 8.39 ± 0.31 . This value can be compared to the predicted pKa of the positional isomer tert-butyl (4-formyl-3-hydroxyphenyl)carbamate, which, due to the different electronic environment around the hydroxyl group, is expected to have a slightly different acidity. This difference influences reaction conditions for deprotonation and subsequent alkylation or acylation steps.

Reactivity Prediction Proton Transfer Synthetic Planning

Optimized Storage Condition for Long-Term Stability

The compound is specified for storage at 2-8°C to ensure long-term stability [1]. This is a common but critical requirement for carbamates, as they can undergo thermal decomposition. In contrast, some less sensitive building blocks may be stored at room temperature, but the Boc group and the formyl functionality necessitate this controlled condition to prevent premature degradation and ensure reliable experimental outcomes.

Stability Storage Procurement Specification

Key Application Scenarios for tert-Butyl 3-Formyl-4-Hydroxyphenylcarbamate (402826-43-1) Based on Quantitative Evidence


Precursor for Bifunctional Drug-Linker Conjugates in Targeted Therapy

The orthogonal reactivity of the formyl and Boc-protected amine groups makes this compound an ideal building block for synthesizing heterobifunctional linkers. The formyl group can be used for reductive amination to attach a targeting ligand, while the Boc group can be removed to reveal a free amine for coupling to a payload (e.g., a cytotoxic drug or an E3 ligase ligand). This sequential, site-specific functionalization is enabled by the compound's unique structure and is supported by the predicted pKa of 8.39 ± 0.31 [1], which guides base selection during linker assembly.

Synthesis of Macrocyclic Triimines via Orthogonal Deprotection

The compound's Boc-protected amine can be deprotected under acidic conditions to generate a free amine, which can then undergo condensation with the formyl group of another molecule to form Schiff base linkages. This strategy was employed in the synthesis of C3-symmetric macrocyclic triimines from biphenyl monomers bearing formyl and NHBoc groups [1]. The precise 3-formyl-4-hydroxy substitution ensures the correct geometry for macrocycle formation, a feature that is not replicated by other isomers.

Intermediate for PROTACs with Enhanced Synthetic Tractability

In the context of PROTAC (Proteolysis Targeting Chimera) development, this compound serves as a versatile intermediate for introducing a functional handle onto a target protein ligand. The Boc group provides a temporary protection that can be removed after the ligand is attached, allowing for subsequent conjugation to an E3 ligase ligand. The required storage at 2-8°C [1] ensures the compound remains stable throughout the multi-step synthesis, minimizing the risk of decomposition and improving overall synthetic efficiency.

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